molecular formula C25H20ClF3N4O2 B10780259 Unii-K399UL8ovb CAS No. 1631058-06-4

Unii-K399UL8ovb

Cat. No.: B10780259
CAS No.: 1631058-06-4
M. Wt: 500.9 g/mol
InChI Key: SXZOHBBSSIEDDY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GRC-27864 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and specific reaction conditions are proprietary information held by Glenmark Pharmaceuticals. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of GRC-27864 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. The process would also involve rigorous quality control measures to meet regulatory standards for pharmaceutical compounds .

Chemical Reactions Analysis

Types of Reactions

GRC-27864 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of GRC-27864 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of GRC-27864 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

GRC-27864 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of microsomal prostaglandin E synthase-1 and its role in various biochemical pathways.

    Biology: Investigated for its effects on cellular processes and signaling pathways related to inflammation and pain.

    Medicine: Explored as a potential therapeutic agent for managing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and other inflammatory diseases.

    Industry: Potential applications in the development of new pain management therapies and anti-inflammatory drugs

Mechanism of Action

GRC-27864 exerts its effects by selectively inhibiting microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the production of prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation and pain. By inhibiting mPGES-1, GRC-27864 reduces the production of PGE2, thereby alleviating inflammation and pain. This selective inhibition spares other prostaglandins, such as prostacyclin, which are important for maintaining normal physiological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GRC-27864

GRC-27864 is unique in its selective inhibition of microsomal prostaglandin E synthase-1, which allows it to reduce inflammation and pain without affecting other prostaglandins. This selective action minimizes potential side effects associated with non-selective inhibitors, making GRC-27864 a promising candidate for the development of new pain management therapies .

Properties

CAS No.

1631058-06-4

Molecular Formula

C25H20ClF3N4O2

Molecular Weight

500.9 g/mol

IUPAC Name

N-[[4-chloro-3-[4-oxo-7-[4-(trifluoromethyl)phenyl]-3H-pyrido[4,3-d]pyrimidin-2-yl]phenyl]methyl]-2-methylpropanamide

InChI

InChI=1S/C25H20ClF3N4O2/c1-13(2)23(34)31-11-14-3-8-19(26)17(9-14)22-32-21-10-20(30-12-18(21)24(35)33-22)15-4-6-16(7-5-15)25(27,28)29/h3-10,12-13H,11H2,1-2H3,(H,31,34)(H,32,33,35)

InChI Key

SXZOHBBSSIEDDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NC3=CC(=NC=C3C(=O)N2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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